2,3-Difluoro-6-nitrobenzenesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4F2N2O4S |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,3-difluoro-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) |
InChI Key |
FTCPDOGKRVCSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F |
Origin of Product |
United States |
Contextualization Within Contemporary Organic Synthesis and Medicinal Chemistry Research
In the landscape of modern chemical research, the demand for novel molecular scaffolds that can serve as precursors to innovative pharmaceuticals and functional materials is ever-present. 2,3-Difluoro-6-nitrobenzenesulfonamide fits squarely within this paradigm, offering a synthetically adaptable platform for the introduction of diverse functionalities. The presence of multiple reactive sites on the benzene (B151609) ring allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The field of medicinal chemistry, in particular, stands to benefit from the availability of building blocks like this compound. The development of new therapeutic agents often hinges on the ability to fine-tune the physicochemical and pharmacological properties of a lead compound. The specific arrangement of the difluoro, nitro, and sulfonamide groups in this molecule provides a unique opportunity to explore chemical space and design compounds with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles.
Strategic Importance of Fluorinated and Sulfonamide Motifs in Chemical Research
The academic and industrial interest in 2,3-Difluoro-6-nitrobenzenesulfonamide is largely driven by the well-established strategic importance of its core structural features: the fluorinated benzene (B151609) ring and the sulfonamide group.
Fluorinated Motifs: The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and physicochemical properties of a molecule. In the context of medicinal chemistry, fluorination can lead to:
Enhanced Metabolic Stability: The C-F bond is more stable to metabolic oxidation compared to a C-H bond, which can increase the half-life of a drug in the body.
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity, and conformation, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Sulfonamide Motifs: The sulfonamide functional group is a cornerstone of medicinal chemistry, famously recognized for its presence in the sulfa class of antibiotics. Beyond their antibacterial activity, sulfonamides are found in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. nih.govresearchgate.net The key attributes of the sulfonamide moiety include:
Hydrogen Bonding Capability: The N-H protons of the sulfonamide group can act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules.
Structural Mimicry: The sulfonamide group can act as a bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the modification of a molecule's properties while retaining its biological activity.
Synthetic Versatility: The sulfonamide group can be readily synthesized and derivatized, providing a handle for the introduction of further chemical diversity.
The combination of both fluorinated and sulfonamide motifs within the single molecule of this compound creates a synergistic effect, offering a powerful tool for the design and synthesis of novel bioactive compounds.
Overview of Research Trajectories and Future Opportunities Involving 2,3 Difluoro 6 Nitrobenzenesulfonamide
Historical and Current Synthetic Routes to this compound
The traditional and current syntheses of this compound are primarily centered around the functionalization of pre-existing difluoronitrobenzene precursors. These routes often involve multi-step processes, including the introduction of a sulfur-containing group and its subsequent conversion to the sulfonamide.
Preparation from Difluoronitrobenzene Precursors
The synthesis of this compound typically begins with a suitable difluoronitrobenzene derivative. A key intermediate in this process is the corresponding sulfonyl chloride, which can then be readily converted to the sulfonamide. A common strategy for introducing the sulfonyl chloride group involves a two-step process starting from a difluoronitrobenzene. researchgate.net
In this approach, a difluoronitrobenzene is first reacted with a thiol, such as phenylmethanethiol, in a regioselective nucleophilic aromatic substitution reaction. The nitro group and the fluorine atoms activate the aromatic ring, directing the substitution to a specific position. The resulting thioether is then subjected to oxidative cleavage, typically using chlorine, to yield the desired fluoronitrobenzenesulfonyl chloride. researchgate.net This intermediate can then be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the final this compound.
Another potential precursor is 2,3,4-trifluoronitrobenzene, which can undergo nucleophilic substitution reactions where one of the fluorine atoms is replaced. google.com For instance, reaction with a cyanide source can yield 2,3-difluoro-6-nitrobenzonitrile. google.com While not a direct route to the sulfonamide, this highlights the reactivity of polyfluorinated nitroaromatics as versatile starting materials. Similarly, 2,3,4-trifluoronitrobenzene can be converted to 2,3-difluoro-6-nitrophenol (B104600). google.com
Approaches involving Sulfonylation Reactions
Sulfonylation reactions are central to the synthesis of this compound. The direct sulfonation of 2,3-difluoronitrobenzene (B1293642) is challenging due to the deactivating effect of the nitro and fluoro groups on the aromatic ring towards electrophilic substitution. Therefore, alternative methods are often employed.
As mentioned, a robust method for generating the sulfonyl chloride precursor involves the oxidative cleavage of a thioether. researchgate.net This method circumvents the need for direct electrophilic sulfonylation. The general reaction parameters for this two-step process are summarized in the table below.
Table 1: Typical Reaction Parameters for the Synthesis of Fluoronitrobenzenesulfonyl Chlorides from Difluoronitrobenzenes researchgate.net
| Step | Reagents and Conditions | Purpose |
| Thioether Formation | Difluoronitrobenzene, Phenylmethanethiol, Base (e.g., K2CO3), Solvent (e.g., DMF) | Regioselective introduction of a sulfur handle via nucleophilic aromatic substitution. |
| Oxidative Cleavage | Thioether from previous step, Chlorine gas, Solvent (e.g., Acetic acid, Water) | Conversion of the thioether to the sulfonyl chloride. |
| Amination | Fluoronitrobenzenesulfonyl chloride, Ammonia or Amine, Solvent | Formation of the final sulfonamide. |
Direct chlorosulfonylation of nitrobenzene (B124822) and its derivatives with chlorosulfonic acid is a well-established industrial process for producing sulfonyl chlorides. prepchem.com However, the regioselectivity of this reaction on a difluoro-substituted nitrobenzene would need to be carefully controlled to obtain the desired 2,3-difluoro-6-nitro isomer.
Novel Approaches in the Synthesis of this compound
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of sulfonamides. While not all have been specifically applied to this compound, they represent the forefront of synthetic methodology and are highly relevant for its future production.
Chemo- and Regioselective Synthesis Strategies
The synthesis of a specific isomer like this compound heavily relies on chemo- and regioselective reactions. The substitution pattern on the benzene (B151609) ring dictates the reactivity and the position of incoming substituents.
In the synthesis of fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes, the regioselectivity of the initial nucleophilic aromatic substitution with a thiol is crucial. researchgate.net The electron-withdrawing nature of the nitro group and the fluorine atoms directs the incoming nucleophile to a specific position on the ring, allowing for the synthesis of a single desired isomer.
Modern synthetic methods often employ catalysts to achieve high levels of regioselectivity in sulfonylation reactions. For instance, chiral benzazaborole-catalyzed regioselective sulfonylations of unprotected carbohydrate derivatives have been developed, showcasing the potential for catalyst-controlled regioselectivity in complex molecules. researchgate.net While a different substrate class, these principles could potentially be adapted for the selective functionalization of aromatic systems.
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry principles are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods.
A notable green approach for the synthesis of N-arylsulfonamides involves the direct use of nitroarenes as the nitrogen source, thereby avoiding the need to first reduce the nitro group to an amine. organic-chemistry.org This atom-economical approach is often catalyzed by transition metals like iron. organic-chemistry.org Such a method could, in principle, be applied to the synthesis of this compound by reacting 2,3-difluoronitrobenzene with a suitable sulfonyl precursor in the presence of a catalyst and a reducing agent.
The use of mechanochemistry, where reactions are carried out in the solid state with mechanical force, is another green chemistry approach that can reduce or eliminate the need for solvents.
Catalytic Methods for this compound Production
Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Several catalytic methods have been developed for the synthesis of sulfonamides that could be adapted for the production of this compound.
An iron-catalyzed one-step synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates has been reported. organic-chemistry.org This method uses a readily available iron catalyst and sodium bisulfite as a reductant under mild conditions. The proposed mechanism suggests that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. organic-chemistry.org
Table 2: Overview of a Catalytic Method for N-Arylsulfonamide Synthesis organic-chemistry.org
| Parameter | Description |
| Reactants | Nitroarene, Sodium arylsulfinate |
| Catalyst | FeCl2 |
| Reductant | NaHSO3 |
| Solvent | DMSO |
| Key Advantage | Direct use of nitroarenes, avoiding pre-reduction to amines. |
This catalytic approach is tolerant of a wide range of functional groups, making it potentially applicable to the synthesis of complex molecules like this compound. The development of such catalytic systems represents a significant step forward in the efficient and sustainable production of sulfonamides.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests a straightforward disconnection of the sulfonamide bond. This leads to the key intermediate, 2,3-difluoro-6-nitrobenzenesulfonyl chloride, and ammonia. The sulfonyl chloride can be conceptually derived from 1,2-difluoro-3-nitrobenzene through a sulfonation reaction. A practical synthetic approach involves the introduction of a sulfur-containing functional group that can be subsequently converted to the sulfonyl chloride.
A plausible forward synthesis, therefore, commences with a nucleophilic aromatic substitution reaction on a suitable difluoronitrobenzene precursor. A two-step procedure, as described for analogous fluoronitrobenzene-sulfonyl chlorides, is a viable route. researchgate.net This involves an initial reaction with a thiol, such as phenylmethanethiol, to introduce a thioether group. This is followed by oxidative cleavage of the thioether to yield the desired sulfonyl chloride. The final step is the amidation of the sulfonyl chloride with ammonia to furnish the target this compound.
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of each synthetic step to maximize yield and purity while minimizing side reactions. The key transformations are the formation of the aryl thioether, its oxidative chlorination to the sulfonyl chloride, and the final amidation.
Step 1: Synthesis of the Aryl Thioether Intermediate
The initial step involves the nucleophilic aromatic substitution of a difluoronitrobenzene with a thiol. For structurally similar compounds, this reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiol. The choice of solvent and temperature is crucial for controlling the reaction rate and selectivity.
Below is a table summarizing typical reaction parameters for the nucleophilic aromatic substitution on difluoronitrobenzenes with thiols, based on analogous transformations.
| Parameter | Condition | Effect on Reaction |
| Substrate | 1,2-difluoro-3-nitrobenzene | The position of the nitro and fluoro groups influences reactivity. |
| Nucleophile | Phenylmethanethiol | A common thiol used for this transformation. |
| Base | K₂CO₃, Et₃N | Essential for deprotonating the thiol. |
| Solvent | DMF, MeCN, THF | Polar aprotic solvents are generally effective. |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or GC to determine completion. |
Step 2: Oxidative Chlorination to 2,3-Difluoro-6-nitrobenzenesulfonyl Chloride
The subsequent conversion of the aryl thioether to the corresponding sulfonyl chloride is a critical step. Oxidative chlorination using chlorine gas is a common method. researchgate.net The reaction is typically performed in a biphasic system or in the presence of an acid to facilitate the reaction.
The following table outlines key parameters for the oxidative chlorination of aryl benzyl (B1604629) thioethers.
| Parameter | Condition | Effect on Reaction |
| Oxidizing Agent | Chlorine (Cl₂) | A strong oxidizing agent for this transformation. |
| Solvent System | Dichloromethane-Water, Acetic Acid | A biphasic system or an acidic medium is often used. |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic and requires careful temperature control. |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid. |
| Work-up | Aqueous wash | To remove acidic byproducts. |
Step 3: Amidation to this compound
The final step is the reaction of the synthesized 2,3-difluoro-6-nitrobenzenesulfonyl chloride with ammonia to form the sulfonamide. This is a standard transformation, but the conditions need to be controlled to avoid hydrolysis of the sulfonyl chloride and to ensure complete reaction.
The table below details typical conditions for the amidation of sulfonyl chlorides.
| Parameter | Condition | Effect on Reaction |
| Ammonia Source | Aqueous Ammonia, Ammonia gas | The choice depends on the scale and reaction setup. |
| Solvent | Dichloromethane, THF | An inert solvent is used to dissolve the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | The reaction is often performed at low temperatures to control exothermicity. |
| Reaction Time | 1 - 3 hours | The reaction is generally fast. |
| Purification | Recrystallization, Chromatography | To obtain the final product in high purity. |
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success of these reactions hinges on the nucleophilicity of the aromatic ring. However, the presence of strongly deactivating, electron-withdrawing groups significantly reduces the ring's electron density, making it less susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com
In this compound, the nitro and sulfonamide groups are powerful deactivating groups. Fluorine atoms also withdraw electron density through the inductive effect. Consequently, the aromatic ring is severely deactivated, making electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions highly unfavorable under standard conditions. masterorganicchemistry.comlibretexts.org Any potential electrophilic attack would be exceptionally slow and require extremely harsh reaction conditions.
Nucleophilic Aromatic Substitution Reactions Involving this compound
In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it highly activated for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This type of reaction involves a nucleophile attacking the aromatic ring and displacing a leaving group. wikipedia.org The presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.comwikipedia.org
The two fluorine atoms on the ring serve as potential leaving groups for SₙAr reactions. The regioselectivity of the nucleophilic attack is determined by the positions of the activating groups.
C-2 Fluorine: The fluorine atom at the C-2 position is ortho to both the nitro group and the sulfonamide group. This dual activation makes it an exceptionally reactive site for nucleophilic displacement. Strong electron withdrawal from both groups stabilizes the intermediate formed when a nucleophile attacks this position.
C-3 Fluorine: The fluorine atom at the C-3 position is ortho to the sulfonamide group but meta to the nitro group. Since the stabilizing effect is much weaker from the meta position, the C-3 fluorine is significantly less activated towards nucleophilic attack compared to the C-2 fluorine.
Therefore, reactions with various nucleophiles are expected to proceed with high regioselectivity, displacing the fluorine at the C-2 position.
| Nucleophile | Example | Expected Product | Reaction Conditions (General) |
|---|---|---|---|
| Amine | R-NH₂ | 2-(Alkylamino)-3-fluoro-6-nitrobenzenesulfonamide | Aprotic solvent (e.g., DMF, DMSO), often with a base (e.g., K₂CO₃, Et₃N) |
| Alkoxide | R-O⁻ | 2-(Alkoxy)-3-fluoro-6-nitrobenzenesulfonamide | Corresponding alcohol, often with a base (e.g., NaH, K₂CO₃) |
| Thiolate | R-S⁻ | 2-(Alkylthio)-3-fluoro-6-nitrobenzenesulfonamide | Aprotic solvent (e.g., DMF), base (e.g., K₂CO₃) |
While halogens are the most common leaving groups in SₙAr reactions, the nitro group can also be displaced by strong nucleophiles, particularly in highly activated systems. nih.gov In the case of this compound, the displacement of a fluorine atom, especially at the C-2 position, is the kinetically and thermodynamically favored pathway. nih.gov However, under forcing conditions or after the initial displacement of the C-2 fluorine, a subsequent reaction involving the displacement of the nitro group could be possible, though it is considered a less common reaction pathway for this substrate. nih.gov
Transformations of the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. jsynthchem.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. For this compound, this transformation would yield 6-amino-2,3-difluorobenzenesulfonamide. A variety of reagents and conditions can be employed to achieve this reduction. google.com
| Method | Reagents | General Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Pressurized H₂ gas, solvent (e.g., EtOH, EtOAc) | Generally clean and high-yielding but may be incompatible with other reducible functional groups. |
| Metal in Acid | Fe/HCl, Sn/HCl, SnCl₂/HCl | Aqueous acidic conditions | Classic and cost-effective methods, though workup can be more complex. mdpi.com |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate (B1220265) (HCO₂NH₄) with a catalyst (e.g., Pd/C) | Solvent (e.g., EtOH) at reflux | Avoids the need for pressurized hydrogen gas. |
| Other Reagents | Sodium borohydride (B1222165) (NaBH₄) with a catalyst, Hydroiodic acid (HI) | Varies with reagent; NaBH₄ may require a transition metal catalyst. jsynthchem.com HI is a powerful reducing agent. mdpi.com | Offers alternative chemoselectivity. |
While complete reduction to the amine is the most common fate of the nitro group, other transformations are possible. nih.gov Careful selection of reducing agents can sometimes allow for partial reduction, leading to intermediate oxidation states like nitroso (-N=O) or hydroxylamino (-NHOH) derivatives. nih.gov These intermediates are often highly reactive but can be trapped or used in situ for further synthesis. However, for most synthetic applications involving compounds like this compound, the full reduction to the stable and versatile amino group is the primary objective.
Reactions Involving the Sulfonamide Moiety of this compound
The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo a variety of chemical transformations.
The acidic nature of the proton on the sulfonamide nitrogen facilitates its reaction with electrophiles. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the sulfonamide. Similarly, N-acylation can be carried out with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. These reactions would lead to the formation of N-alkyl- and N-acyl-2,3-difluoro-6-nitrobenzenesulfonamides, respectively. The specific conditions for these reactions, such as the choice of base and solvent, would depend on the reactivity of the specific alkylating or acylating agent.
While no specific examples for this compound are readily available in the surveyed literature, the general reactivity of sulfonamides suggests that these transformations are feasible.
The sulfonamide moiety can be converted into other sulfonyl derivatives. For instance, treatment with a halogenating agent can transform the sulfonamide into a sulfonyl halide, such as 2,3-difluoro-6-nitrobenzenesulfonyl chloride. This conversion is a key step for the synthesis of other sulfonyl derivatives.
The resulting sulfonyl chloride is a reactive intermediate that can readily undergo nucleophilic substitution. Reaction with alcohols in the presence of a base would yield the corresponding sulfonyl esters. The reactivity of the sulfonyl chloride would be influenced by the electron-withdrawing nitro and fluoro groups on the aromatic ring.
Although direct experimental data for this compound is scarce, the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes has been reported, suggesting that similar transformations are plausible for the title compound.
Fluorine Chemistry and Specific Reactivity of the Difluoro Substituents in this compound
The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of the molecule, particularly concerning nucleophilic aromatic substitution and the stability of the carbon-fluorine bonds.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally stable and unreactive. In this compound, the C-F bonds are further stabilized by their attachment to an sp²-hybridized carbon of the aromatic ring. However, the strong electron-withdrawing effect of the ortho-nitro group can activate the fluorine atoms towards nucleophilic aromatic substitution (SNA r). nih.gov
The fluorine atom at the 2-position is ortho to the activating nitro group, while the fluorine at the 3-position is meta. In SNA r reactions, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. Therefore, it is expected that the fluorine at the 2-position would be more susceptible to substitution by a nucleophile than the fluorine at the 3-position. This selective activation could allow for the regioselective introduction of various nucleophiles onto the aromatic ring.
The general principles of nucleophilic aromatic substitution on activated fluoroaromatics are well-documented, providing a strong basis for predicting the reactivity of the C-F bonds in this compound. nih.gov
The presence of ortho-disposed functional groups can sometimes lead to intramolecular reactions, such as rearrangements or cyclizations. In the case of this compound, the proximity of the fluorine atom at the 2-position to the sulfonamide group could potentially facilitate intramolecular cyclization under specific reaction conditions. For instance, deprotonation of the sulfonamide followed by intramolecular nucleophilic attack on the activated C-F bond could lead to the formation of a heterocyclic ring system.
However, no specific examples of such fluorine-mediated rearrangements or cyclizations have been reported in the literature for this compound. The feasibility of such reactions would depend on various factors, including the reaction conditions and the conformational flexibility of the molecule.
Derivatization and Analog Development from 2,3 Difluoro 6 Nitrobenzenesulfonamide
Design Principles for Novel Derivatives of 2,3-Difluoro-6-nitrobenzenesulfonamide
The design of new derivatives of this compound is guided by established principles of medicinal chemistry and materials science. The goal is to create analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence the biological activity or material properties of the compound. openaccesspub.orgnih.gov
Key structural features of this compound that can be targeted for modification include the sulfonamide group, the aromatic ring, and the nitro and fluoro substituents. For instance, the sulfonamide moiety is a common pharmacophore in a variety of biologically active molecules. acs.org The acidic nature of the sulfonamide proton allows for the introduction of a wide range of substituents, which can modulate the compound's polarity, solubility, and ability to form hydrogen bonds. openaccesspub.org
The aromatic ring itself can be further substituted to influence the electronic properties and steric profile of the molecule. The two fluorine atoms and the nitro group are particularly important as they strongly influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of diverse functional groups at specific positions, leading to a wide array of derivatives with potentially different biological activities.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the properties of designed analogs before their synthesis. tuni.fi These in silico methods help in prioritizing synthetic targets and can significantly accelerate the discovery process.
Synthesis of Analogs for Structure-Property Relationship Studies
The synthesis of analogs of this compound is crucial for elucidating structure-property relationships. A common synthetic strategy involves the reaction of 2,3-difluoro-6-nitrobenzenesulfonyl chloride with a diverse range of primary and secondary amines to generate a library of sulfonamide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Another key reaction for analog synthesis is the nucleophilic aromatic substitution (SNAr) of one or both of the fluorine atoms. The strong electron-withdrawing effect of the nitro and sulfonyl groups activates the aromatic ring towards attack by nucleophiles. nih.gov A variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atoms, leading to a diverse set of analogs with modifications at the aromatic core. nih.gov The regioselectivity of this reaction, i.e., which fluorine atom is preferentially substituted, can often be controlled by the nature of the nucleophile and the reaction conditions.
The nitro group can also be a handle for further derivatization. For example, it can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. wikipedia.org This opens up another avenue for creating a diverse library of analogs.
Table 1: Representative Synthetic Transformations for Analog Development
| Starting Material | Reagent(s) | Product Type | Potential for Diversity |
| 2,3-Difluoro-6-nitrobenzenesulfonyl chloride | R¹R²NH | N-substituted sulfonamides | High (diverse amines) |
| This compound | Nu-H (e.g., R-OH, R-SH, R₂NH) | Monosubstituted fluoro analogs | High (diverse nucleophiles) |
| This compound | Reducing agent (e.g., H₂, Pd/C) | 6-Amino-2,3-difluorobenzenesulfonamide | Enables further functionalization |
This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.
Combinatorial Chemistry Approaches Utilizing this compound as a Scaffold
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds from a common scaffold like this compound. youtube.com These libraries are invaluable for high-throughput screening to identify lead compounds with desired properties. Both solid-phase and solution-phase combinatorial strategies can be employed.
In a solid-phase approach, the this compound scaffold could be attached to a solid support, such as a resin bead. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A variety of building blocks can then be sequentially added to the scaffold in a spatially separated manner (e.g., in different wells of a microtiter plate), leading to a library of distinct compounds. For example, a library of N-substituted sulfonamides can be generated by reacting the resin-bound sulfonyl chloride with a collection of different amines. Subsequently, a second point of diversity can be introduced by performing SNAr reactions with a set of nucleophiles.
Solution-phase combinatorial synthesis can also be utilized, often employing automated liquid handling systems. acs.org While purification can be more challenging than in solid-phase synthesis, this approach offers a wider range of compatible reaction conditions. Scavenger resins can be used to remove excess reagents and byproducts, facilitating the purification process.
The "click reaction," such as the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool in combinatorial synthesis. wikipedia.org By introducing an azide (B81097) or alkyne functionality into the this compound scaffold, it can be readily coupled with a diverse set of complementary building blocks to generate a library of triazole-containing derivatives.
Regioselective Functionalization Strategies for this compound Derivatives
Achieving regioselectivity in the functionalization of this compound is critical for the rational design of new derivatives. The two fluorine atoms at the 2- and 3-positions are chemically distinct due to the influence of the adjacent nitro and sulfonamide groups. The fluorine at the 2-position is ortho to the strongly electron-withdrawing nitro group, making it more activated towards nucleophilic attack than the fluorine at the 3-position.
This inherent difference in reactivity can be exploited to achieve regioselective monosubstitution. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile, it is often possible to favor the substitution of the more activated fluorine atom. For instance, using a less reactive nucleophile or milder reaction conditions may lead to the selective formation of the 2-substituted product.
Steric hindrance can also play a role in directing the regioselectivity. Bulky nucleophiles may preferentially attack the less sterically hindered position. Furthermore, the use of specific catalysts or directing groups can enhance the regioselectivity of the functionalization. nih.gov For example, a directing group could be temporarily installed on the sulfonamide nitrogen to guide an incoming reagent to a specific position on the aromatic ring.
The nitro group can also be a target for regioselective reactions. For example, selective reduction of the nitro group in the presence of other reducible functional groups can be achieved using specific reducing agents and conditions. This would provide an amino group that can be selectively functionalized.
Table 2: Factors Influencing Regioselective Functionalization
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | The fluorine atom ortho to the nitro group is more activated towards nucleophilic attack. | Preferential substitution at the C-2 position. |
| Steric Hindrance | Bulky reagents may favor attack at the less hindered position. | A bulky nucleophile may show increased selectivity for the C-3 position. |
| Reaction Conditions | Temperature, solvent, and reaction time can influence the selectivity. | Lower temperatures may favor the kinetically controlled product. |
| Catalysts/Directing Groups | Can enhance the selectivity for a specific position. | A catalyst may selectively activate one C-F bond over the other. |
Role of 2,3 Difluoro 6 Nitrobenzenesulfonamide As a Versatile Synthetic Building Block
Precursor for Fluorinated Compounds in Advanced Organic SynthesisNo information found.
A table of mentioned compounds cannot be generated as no relevant compounds could be discussed in the context of 2,3-Difluoro-6-nitrobenzenesulfonamide's applications.
Theoretical and Computational Studies of 2,3 Difluoro 6 Nitrobenzenesulfonamide
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2,3-Difluoro-6-nitrobenzenesulfonamide
No specific studies detailing quantum chemical calculations on this compound have been found. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine key electronic properties.
Table 1: Hypothetical Data Table of Electronic Properties of this compound (Data Not Available)
| Calculated Property | Value (Units) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
| Dipole Moment | Data Not Available |
This table is for illustrative purposes only. No published data is available for these parameters for this compound.
Molecular Modeling and Conformational Analysis of this compound
There is a lack of published research on the molecular modeling and conformational analysis of this compound. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions and reactivity. This typically involves scanning the potential energy surface by rotating key dihedral angles.
Computational Studies of Reaction Mechanisms Involving this compound
Computational investigations into the reaction mechanisms involving this compound are not documented in the scientific literature. Such studies would be instrumental in predicting how this molecule behaves in chemical reactions, identifying transition states, and calculating activation energies.
Prediction of Reactivity Patterns and Selectivity for this compound
Without foundational quantum chemical calculations, the prediction of reactivity patterns and selectivity for this compound remains speculative. Reactivity descriptors such as Fukui functions and molecular electrostatic potential (MEP) maps, which are derived from electronic structure calculations, are necessary for these predictions but are not available in the literature for this compound.
Emerging Research Directions and Future Prospects for 2,3 Difluoro 6 Nitrobenzenesulfonamide
Integration into Automated Synthesis and Flow Chemistry Platforms
The complex synthesis of polysubstituted aromatic compounds like 2,3-Difluoro-6-nitrobenzenesulfonamide is a prime candidate for the application of automated synthesis and flow chemistry. These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability.
Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when dealing with potentially hazardous nitration reactions. rsc.org The synthesis of sulfonamides has been shown to be adaptable to flow conditions, leading to rapid and environmentally friendly processes. acs.org Automated flow-through systems have been successfully developed for the production of sulfonamide libraries, demonstrating the potential for high-throughput synthesis. nih.gov
The integration of this compound synthesis into such platforms could involve a modular approach. For instance, the nitration of a difluorobenzene precursor could be performed in one flow reactor, followed by sulfonation and amidation in subsequent modules. This would allow for the safe handling of reagents and the isolation of intermediates in a continuous, automated fashion.
Table 1: Comparison of Traditional vs. Flow Chemistry for Sulfonamide Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Control | Limited control over exotherms | Precise temperature and pressure control |
| Safety | Handling of bulk, hazardous reagents | Small reaction volumes, enhanced safety |
| Scalability | Difficult and often requires re-optimization | Easily scalable by running the system for longer |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
| Waste Generation | Often generates significant solvent and reagent waste | Minimized waste through optimized reagent use |
The development of a fully automated process for the synthesis of this compound would not only make its production more efficient but also open up avenues for the rapid generation of analog libraries for various screening purposes. unimi.it
Potential in Novel Material Science Applications (Non-Biological)
The distinct electronic properties of this compound make it a promising candidate for applications in material science, particularly in the development of novel non-biological materials. The presence of both strong electron-withdrawing groups (nitro and sulfonamide) and electronegative fluorine atoms on the benzene (B151609) ring can lead to unique optical and electronic behaviors.
Nitroaromatic compounds are known for their use in the synthesis of dyes, polymers, and explosives due to their chemical and functional diversity. nih.govnih.gov The introduction of fluorine atoms can further enhance properties such as thermal stability and solubility in organic solvents. The sulfonamide group can act as a versatile handle for further functionalization or as a site for hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials.
Potential applications could include:
High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with high thermal stability, chemical resistance, and specific dielectric properties.
Organic Electronics: The electron-deficient nature of the aromatic ring suggests potential use as an n-type semiconductor material in organic thin-film transistors (OTFTs) or as a component in organic light-emitting diodes (OLEDs).
Nonlinear Optical (NLO) Materials: The combination of electron-donating and -accepting groups in a molecule can lead to significant NLO properties. While this compound itself is primarily electron-withdrawing, it could serve as a key building block for more complex NLO-active molecules.
Research in this area would involve the synthesis of derivatives and polymers containing the this compound core and the characterization of their material properties.
Advancements in Sustainable Chemical Processes Involving this compound
The synthesis of nitroaromatic compounds and sulfonamides has traditionally relied on harsh reagents and generated significant chemical waste. researchgate.net However, there is a strong push towards the development of more sustainable and environmentally friendly chemical processes.
For the synthesis of this compound, several green chemistry principles can be applied:
Alternative Solvents: The use of safer, more environmentally benign solvents is a key aspect of green chemistry. Research into the use of ionic liquids, deep eutectic solvents, or even water as reaction media for nitration and sulfonation reactions is an active area of investigation. thieme-connect.comresearchgate.net
Catalytic Processes: The development of solid acid catalysts for nitration could replace the use of corrosive and difficult-to-recycle strong acids like sulfuric acid. Similarly, catalytic methods for the synthesis of sulfonamides can reduce the need for stoichiometric reagents and simplify purification processes.
Waste Valorization: Investigating the potential to convert byproducts from the synthesis of this compound into valuable chemicals would contribute to a more circular and sustainable process.
Mechanochemistry: Solvent-free mechanochemical approaches for the synthesis of sulfonamides have been reported, offering a significant reduction in solvent waste and energy consumption. rsc.org
A patent for the preparation of the related compound, 2,3-difluoro-6-nitrophenol (B104600), describes a process that avoids the use of organic solvents, indicating a move towards greener synthesis in this chemical space. google.com
Table 2: Green Chemistry Approaches for Sulfonamide and Nitroaromatic Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Safer Solvents | Employing water, ionic liquids, or deep eutectic solvents. | Reduced toxicity and environmental impact. |
| Catalysis | Utilizing solid acid catalysts for nitration. | Easier separation, catalyst reusability, less corrosion. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Reduced waste generation. |
| Energy Efficiency | Utilizing mechanochemistry or flow chemistry to reduce energy consumption. | Lower carbon footprint and operational costs. |
The application of these principles to the synthesis of this compound will be crucial for its future large-scale production and application.
Challenges and Opportunities in this compound Research
While the future prospects for this compound are promising, there are several challenges that need to be addressed. The synthesis of polysubstituted aromatic compounds with specific substitution patterns can be complex and may result in low yields and the formation of isomers that are difficult to separate. The presence of multiple reactive functional groups requires careful selection of reaction conditions to achieve the desired selectivity.
However, these challenges also present significant opportunities. The development of novel and efficient synthetic routes to this compound and its derivatives is a key area for future research. The unique combination of functional groups in this molecule provides a rich platform for the exploration of new chemical reactions and the discovery of novel biological activities and material properties.
Further research into the structure-activity relationships of benzenesulfonamide derivatives could lead to the design of more potent and selective compounds for various applications. nih.gov The exploration of the diverse reactivity of the nitro and sulfonyl groups, in combination with the effects of the fluorine substituents, will undoubtedly uncover new and exciting chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Difluoro-6-nitrobenzenesulfonamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include nitration, fluorination, and sulfonamide formation. For fluorination, anhydrous hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) may be used under inert conditions. Sulfonamide formation requires reacting the sulfonyl chloride intermediate with ammonia or amines. Critical parameters include:
- Temperature : Controlled low temperatures (-10°C to 0°C) during nitration to avoid byproducts.
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Reagent stoichiometry : Excess fluorinating agents (1.5–2 equiv.) ensure complete substitution .
- Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%).
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns, while NMR resolves aromatic proton environments.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (e.g., [M+H] at m/z 281.99 for CHFNOS).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Data Interpretation : Compare spectral data with computed simulations (e.g., PubChem CID 135448768) to validate structural assignments .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., sulfonamide sulfur, nitro group).
- Fukui Indices : Quantify susceptibility to nucleophilic attack; the nitro group (strong electron-withdrawing effect) directs reactivity to the sulfonamide moiety .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions (e.g., DMF stabilizes transition states via dipole interactions) .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., SN2 reactions with amines).
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Orthogonal Assays : Use multiple in vitro models (e.g., enzyme inhibition + cell viability assays) to distinguish direct activity from off-target effects.
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 2-fluoro-6-methoxybenzenesulfonamide) to identify SAR trends .
- Receptor Profiling : Employ high-throughput screening (e.g., GPCR panels) to map target specificity and explain divergent results .
- Case Study : For anti-inflammatory claims, validate COX-2 inhibition via Western blot (protein expression) and ELISA (PGE quantification).
Q. How does the electronic configuration of this compound influence its stability under oxidative conditions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group (-NO) and fluorine atoms reduce electron density on the ring, increasing resistance to oxidation.
- Accelerated Stability Testing : Expose the compound to HO (3% v/v) or tert-butyl hydroperoxide at 40°C. Monitor degradation via LC-MS; primary degradation products include sulfonic acid derivatives .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
